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Cat. No.: B101491 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 1-Benzofuran-2-sulfonyl Chloride

Introduction: The Significance of the Benzofuran
Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of

numerous natural products and synthetic compounds with a wide array of biological activities.

[1][2] Derivatives of this heterocyclic system have shown promise as antiviral, antitumor, anti-

inflammatory, and antimicrobial agents.[1][3] 1-Benzofuran-2-sulfonyl chloride (C₈H₅ClO₃S,

M.W. 216.64 g/mol ) is a key intermediate, providing a reactive handle for the synthesis of a

diverse library of sulfonamide and sulfonate ester derivatives.[4][5][6] Understanding its

spectroscopic signature is paramount for reaction monitoring, quality control, and the

unambiguous structural confirmation of its downstream products.

This guide provides a detailed analysis of the Infrared (IR) and Nuclear Magnetic Resonance

(NMR) spectroscopic data for 1-Benzofuran-2-sulfonyl chloride, grounded in established

principles and experimental observations for related structures.

Caption: Molecular Structure of 1-Benzofuran-2-sulfonyl chloride.

Part 1: Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups

within a molecule.[7] The analysis of 1-Benzofuran-2-sulfonyl chloride relies on identifying
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the characteristic vibrational frequencies of the sulfonyl chloride and benzofuran moieties. The

sulfonyl chloride group is particularly distinct, exhibiting strong absorption bands due to the

symmetric and asymmetric stretching of the S=O bonds.[7]

Key IR Absorption Bands
The expected IR spectrum is dominated by features from the sulfonyl chloride group and the

aromatic system. The absence of broad O-H or N-H stretching bands (above 3200 cm⁻¹) is a

key indicator of purity.
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3100 - 3000 Medium Aromatic C-H Stretch

Vibrations of the C-H

bonds on the benzene

and furan rings.

~1610 - 1580 Medium Aromatic C=C Stretch

In-plane skeletal

vibrations of the fused

aromatic rings.

Benzofuran systems

often show bands in

this region.[8]

~1385 - 1370 Strong
S=O Asymmetric

Stretch

This is a highly

characteristic and

strong absorption for

sulfonyl chlorides,

making it a primary

diagnostic peak.[7]

~1190 - 1170 Strong
S=O Symmetric

Stretch

The second key

diagnostic peak for

the sulfonyl chloride

group, also exhibiting

strong intensity.[7]

~1260 - 1200 Medium
Aryl C-O-C

Asymmetric Stretch

Characteristic

stretching vibration of

the aryl-ether linkage

within the furan ring of

the benzofuran

system.[9]

~760 - 740 Strong

ortho-Disubstituted

Benzene C-H Bend

(out-of-plane)

The substitution

pattern on the

benzene ring gives

rise to a strong

bending vibration in

this region.
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Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 1-Benzofuran-2-sulfonyl chloride, ¹H and ¹³C NMR spectra will reveal the

distinct electronic environments of the protons and carbons in the fused ring system.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region. The

powerful electron-withdrawing nature of the -SO₂Cl group significantly deshields adjacent

protons, shifting them downfield.[7][10] The spectrum will consist of five protons in total.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity

Expected
Coupling
Constants (J,
Hz)

Rationale

H3 ~7.5 - 7.7 Singlet (s) N/A

This proton is on

the furan ring,

adjacent to the

sulfonyl chloride

group. Its

chemical shift is

significantly

downfield due to

the inductive

effect and

anisotropy of the

S=O bonds.[11]

H4, H7 ~7.6 - 7.8 Multiplet (m)
J ≈ 7-9 (ortho), 1-

2 (meta)

These protons

are on the

benzene ring and

are typically the

most downfield

of the benzenoid

protons,

influenced by the

fused

heterocyclic

system.
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H5, H6 ~7.3 - 7.5 Multiplet (m)
J ≈ 7-9 (ortho), 7-

8 (ortho/vicinal)

These protons

are in the middle

of the aromatic

region for the

benzene ring,

exhibiting

complex splitting

from their

neighbors.[11]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon

atoms of the benzofuran core. The chemical shifts are influenced by the electronegativity of the

attached atoms (O, S) and resonance effects.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 ~148 - 152

Directly attached to the

strongly electron-withdrawing

SO₂Cl group and the ring

oxygen, causing a significant

downfield shift.

C3 ~115 - 120

This carbon is adjacent to C2

but not directly bonded to a

heteroatom, appearing at a

relatively upfield position for an

aromatic carbon.

C3a (bridgehead) ~128 - 132
A quaternary carbon at the

fusion of the two rings.

C4, C7 ~123 - 129
Aromatic CH carbons of the

benzene ring.

C5, C6 ~120 - 125

Aromatic CH carbons of the

benzene ring. Their precise

shifts can be approximated

using substituent effects.[12]

C7a (bridgehead) ~155 - 158

The second bridgehead

carbon, bonded to the oxygen

atom, resulting in a significant

downfield shift.

Part 3: Experimental Protocols & Workflow
The integrity of spectroscopic data is contingent upon meticulous experimental execution. As

sulfonyl chlorides are reactive, particularly towards nucleophiles and water, careful handling is

essential.[13][14][15]

General Procedure for Spectroscopic Analysis
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Sample Handling: All operations should be performed in a fume hood, wearing appropriate

personal protective equipment (gloves, safety glasses).[13] The compound is moisture-

sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

NMR Sample Preparation:

Accurately weigh 5-10 mg of 1-Benzofuran-2-sulfonyl chloride.

Dissolve the sample in ~0.6 mL of a dry, deuterated solvent. Chloroform-d (CDCl₃) is a

suitable choice as it is aprotic and a good solvent for many organic compounds.[12] Avoid

protic or nucleophilic solvents like DMSO-d₆ or Methanol-d₄ unless dryness is guaranteed,

as they can react with the sulfonyl chloride.

Transfer the solution to a clean, dry 5 mm NMR tube.

IR Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

This method is preferred as it requires minimal sample preparation and avoids the use of

KBr pellets, which must be scrupulously dried to prevent moisture contamination.

Data Acquisition:

NMR: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a spectrometer

(e.g., 400 MHz or higher) at room temperature.

IR: Collect the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically

scanning from 4000 to 400 cm⁻¹.
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Caption: Workflow for Spectroscopic Analysis of 1-Benzofuran-2-sulfonyl chloride.

Part 4: Synthesis and Safe Handling
Synthetic Overview
1-Benzofuran-2-sulfonyl chloride can be synthesized from precursor benzofuran derivatives.

A common strategy for creating sulfonyl chlorides involves the reaction of a sulfonic acid or its

salt with a chlorinating agent. Alternatively, direct halosulfonylation methods on activated

aromatic systems can be employed.[16][17] The synthesis of the benzofuran ring itself can be

achieved through various classic and modern catalytic methods, such as Perkin's synthesis or

palladium-catalyzed cyclizations.[2][18]

Critical Safety and Handling Precautions
1-Benzofuran-2-sulfonyl chloride, like most sulfonyl chlorides, is a hazardous substance that

requires careful handling.

Corrosivity: It causes severe skin burns and eye damage.[13][19] EUH014: Reacts violently

with water.[15]
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Reactivity: It is highly reactive with water, alcohols, and primary/secondary amines. Contact

with moisture will hydrolyze the compound to the corresponding sulfonic acid, releasing

corrosive HCl gas.

Handling:

Always handle in a well-ventilated fume hood.

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and

chemical safety goggles or a face shield.[13][15]

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials like water and strong bases.[14]

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause

respiratory irritation).[15]

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 +

P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses,

if present and easy to do. Continue rinsing).[19]

Conclusion
The spectroscopic profile of 1-Benzofuran-2-sulfonyl chloride is defined by a unique

combination of features from its two constituent moieties. In IR spectroscopy, the two strong,

characteristic S=O stretching bands provide an unmistakable signature. In NMR spectroscopy,

the downfield shift of the H3 proton and the C2 carbon, both adjacent to the potent electron-

withdrawing sulfonyl chloride group, are key identifiers. This comprehensive spectroscopic

understanding is essential for any researcher utilizing this versatile building block in the

synthesis of novel chemical entities.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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